桔梗皂苷 D2

描述

Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . It has been found to have significant anti-tumor effects .

Synthesis Analysis

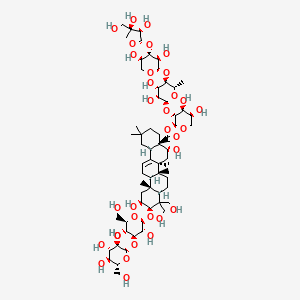

Platycodin D2 is a saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The biosynthesis of triterpenoid saponins in Platycodon grandiflorus is influenced by water regulation .Molecular Structure Analysis

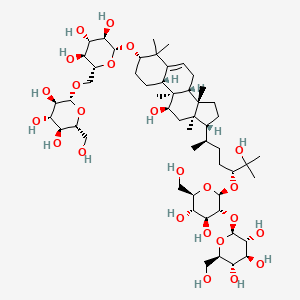

Platycodin D2 is a pentacyclic triterpenoid saponin . It consists of a pentacyclic triterpenoid aglycone and two sugar moieties .Chemical Reactions Analysis

Platycodin D2 has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells, induce mitochondrial dysfunction, enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .Physical And Chemical Properties Analysis

The molecular formula of Platycodin D2 is C63H102O33 . It was efficiently separated in 15 minutes using an ultra performance liquid chromatography coupled with quadrupole time-of-flight/mass spectrometry (UPLC-QTOF/MS) method .科学研究应用

Anti-Inflammatory Activity

Platycodin D2 exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s inflammatory response. This makes it a potential therapeutic agent for treating various inflammatory diseases .

Antiviral Effects

Research indicates that Platycodin D2 has antiviral capabilities. It can interfere with the replication of viruses within host cells, suggesting its use as an antiviral agent against a range of viral infections .

Antioxidant Properties

As an antioxidant , Platycodin D2 helps in neutralizing free radicals, which are harmful byproducts of cellular metabolism. Its antioxidant activity contributes to the prevention of oxidative stress-related diseases .

Anti-Obesity Potential

Platycodin D2 has been studied for its anti-obesity effects. It can modulate lipid metabolism and reduce adipose tissue, indicating its potential use in weight management and the treatment of obesity-related conditions .

Anticoagulant Activity

The anticoagulant activity of Platycodin D2 makes it a candidate for preventing blood clots. It can inhibit platelet aggregation and has the potential to be used in the treatment of thrombotic disorders .

Spermicidal Action

Platycodin D2 also possesses spermicidal properties, which could be utilized in the development of contraceptives. Its ability to affect sperm motility and viability makes it a subject of interest in reproductive health research .

Anti-Tumor Effects

In the context of cancer, Platycodin D2 has shown promise in inducing cell senescence in hepatocellular carcinoma (HCC) cells. It regulates pathways that lead to the aging and death of cancer cells, providing a new strategy for cancer treatment .

Neuroprotective Role

Lastly, Platycodin D2 has been investigated for its neuroprotective effects. It promotes neurite outgrowth, which is essential for nerve regeneration and repair, suggesting its application in neurodegenerative diseases .

安全和危害

未来方向

Studies have shown that Platycodin D2 has a good anti-tumor effect, but the specific molecular mechanism has not been clarified . Future work will explore whether PD2 suppresses tumor growth through the above mechanisms using animal models . The clinical translation of Platycodin D2 still has a long way to go .

属性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platycodin D2 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。